molecular formula C12H10BrNO4S2 B11266965 Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11266965
M. Wt: 376.3 g/mol
InChI Key: GPCFDQNWTHDTBL-UHFFFAOYSA-N
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Description

Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a bromophenyl group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-bromophenylamine to yield 3-[(2-bromophenyl)amino]thiophene-2-carboxylic acid. Finally, the compound is treated with methyl chloroformate and sulfamide to produce the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C12H10BrNO4S2

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3

InChI Key

GPCFDQNWTHDTBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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